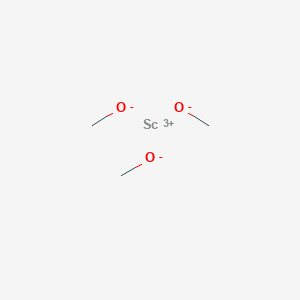![molecular formula C14H10Cl4 B14361466 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene CAS No. 92119-02-3](/img/no-structure.png)
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two dichloromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene can be synthesized through the reaction of benzene with dichloromethyl methyl ether in the presence of Lewis acids such as aluminum trichloride, titanium(IV) chloride, or tin(IV) chloride . The reaction typically involves the formation of aromatic chloro ether substitution products, which can then be hydrolyzed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the dichloromethyl groups can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as a building block for the synthesis of certain pharmaceutical agents.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: The compound is utilized in the development of new materials with specific properties.
Eigenschaften
| 92119-02-3 | |
Molekularformel |
C14H10Cl4 |
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
1-(dichloromethyl)-2-[dichloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-13(16)11-8-4-5-9-12(11)14(17,18)10-6-2-1-3-7-10/h1-9,13H |
InChI-Schlüssel |
BTAIKEPVYDMMML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
